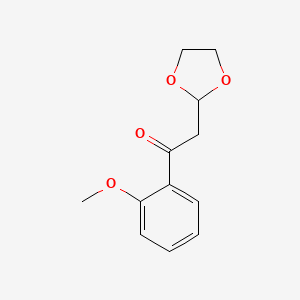
2-(1,3-Dioxolan-2-yl)-1-(2-methoxy-phenyl)-ethanone
説明
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reagents and conditions of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).科学的研究の応用
Facile Synthesis and Characterization
The synthesis and characterization of novel compounds, including those related to 2-(1,3-Dioxolan-2-yl)-1-(2-methoxy-phenyl)-ethanone, have been described. For example, Ünaleroğlu, Temelli, and Hökelek (2002) detailed the facile one-pot synthesis of a novel compound using a similar chemical structure, highlighting the methods for structural confirmation via NMR, MS, FTIR techniques, and X-ray crystallography (Ünaleroğlu, Temelli, & Hökelek, 2002).
Formation of New Vic-Dioxime Complexes
Research by Canpolat and Kaya (2005) focused on synthesizing new vic-dioxime complexes using a similar dioxolane structure, exploring their formation with different metals and characterizing the structures through various analytical methods. This study provides insights into the complexation behavior of dioxolane-related compounds (Canpolat & Kaya, 2005).
Photoinduced Alkylation for Diketone Synthesis
Mosca, Fagnoni, Mella, and Albini (2001) investigated the synthesis of monoprotected 1,4-diketones by photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes, revealing a method for generating 1,4-diketones via radicals. This research demonstrates the versatility of dioxolane compounds in synthetic organic chemistry (Mosca, Fagnoni, Mella, & Albini, 2001).
Synthesis of Chalcone Derivatives for Anti-inflammatory Applications
Rehman, Saini, and Kumar (2022) synthesized new chalcone derivatives using a base compound similar to 2-(1,3-Dioxolan-2-yl)-1-(2-methoxy-phenyl)-ethanone, evaluating their anti-inflammatory activity. This highlights the potential biomedical applications of compounds derived from or related to the chemical structure of interest (Rehman, Saini, & Kumar, 2022).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, etc. It’s crucial for handling and disposing of the compound safely.
将来の方向性
This involves speculating on potential future research directions. It could be based on the compound’s properties, its uses, or unanswered questions about it.
特性
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-11-5-3-2-4-9(11)10(13)8-12-15-6-7-16-12/h2-5,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYGAFUKROIDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(2-methoxy-phenyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B1400143.png)
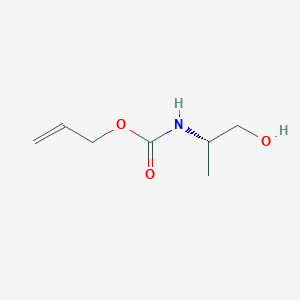
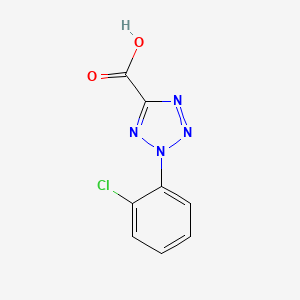
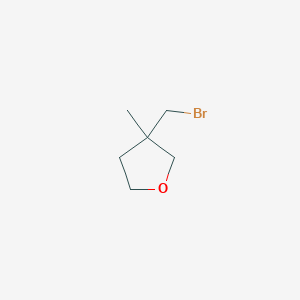
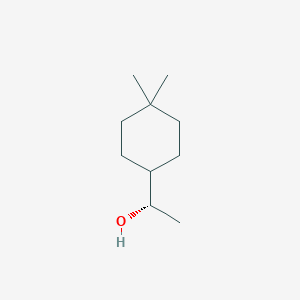
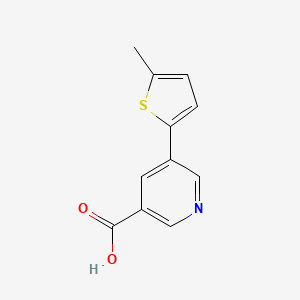
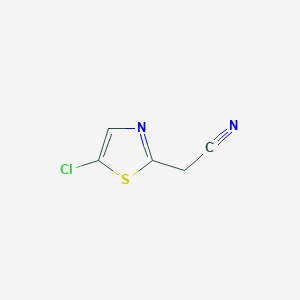
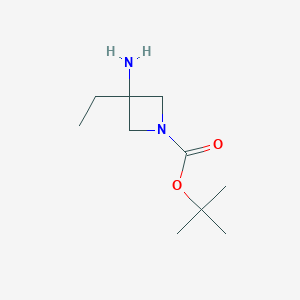
![(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one](/img/structure/B1400155.png)
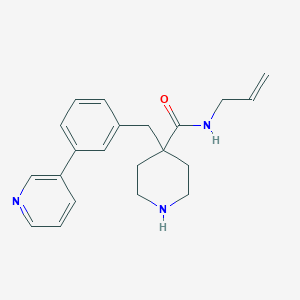
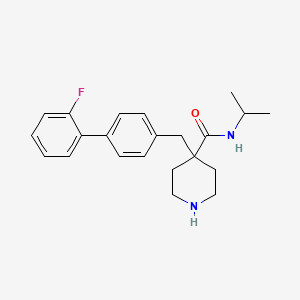
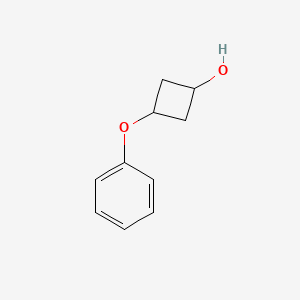
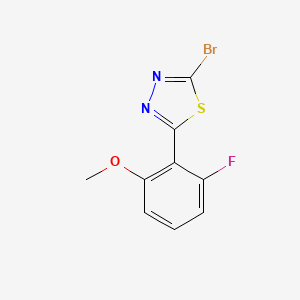
![N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400162.png)